molecular formula C13H19BO4S B2655537 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1207557-61-6

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No. B2655537
CAS RN: 1207557-61-6
M. Wt: 282.16
InChI Key: DIZXCRFTIVBVBE-UHFFFAOYSA-N
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Description

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole” is similar to the one you’re asking about . It has a molecular weight of 324.3 and is a colorless to yellow liquid or semi-solid or solid . It’s stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole” is 1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 .

Its physical form is a colorless to yellow liquid or semi-solid or solid . It’s stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Diaryl Derivatives

This compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .

Crystal Structure and Conformational Analysis

The compound’s structure has been identified by FT-IR, 1H NMR, and mass spectroscopy. Its crystal structure has been studied by X-ray diffraction and conformational analysis . This kind of analysis is crucial in understanding the physical and chemical properties of the compound.

Density Functional Theory (DFT) Studies

The molecular structure of the compound has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction . DFT has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .

Chemical Stability Analysis

The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer . This kind of analysis is important in predicting the reactivity of the compound.

Drug Synthesis

Boronic acid compounds, such as this one, are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Safety and Hazards

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole” has the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-6-16-11(15)10-7-9(8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZXCRFTIVBVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

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